molecular formula C19H15BrFNO3S B4562598 N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

Cat. No.: B4562598
M. Wt: 436.3 g/mol
InChI Key: XOUXYRVCJWRWHK-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-2-FLUOROPHENYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a useful research compound. Its molecular formula is C19H15BrFNO3S and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide is 434.99401 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Novel Nonnucleoside Inhibitor for Cytomegalovirus A study by Buerger et al. (2001) described a compound structurally analogous to N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide, showing inhibition of cytomegalovirus (CMV) replication, highlighting its potential in antiviral therapy.

  • Fuel Cell Application Einsla et al. (2005) conducted research on sulfonated naphthalene dianhydride based polyimide copolymers Einsla et al. (2005), which could be relevant to the chemical structure , for use in fuel cell applications, showcasing the compound's versatility in energy technology.

  • Radiopharmaceutical Synthesis In the field of radiopharmaceuticals, Klok et al. (2006) discussed the synthesis of a compound with similarities to N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide, underscoring its use in medical imaging and diagnostics Klok et al. (2006).

  • Pharmacokinetic Study in Rats Wu et al. (2006) explored the pharmacokinetics and metabolism of a similar compound in rats, indicating potential therapeutic applications and insights into drug metabolism Wu et al. (2006).

  • Genetically Encoded Fluorescent Amino Acid Summerer et al. (2006) reported on a fluorescent amino acid related to N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide, highlighting its application in studying protein structure and dynamics Summerer et al. (2006).

  • Chemical Synthesis and Application in Click Chemistry Leng and Qin (2018) developed a new fluorosulfonylation reagent, demonstrating the compound's potential in synthetic chemistry and click chemistry applications Leng & Qin (2018).

  • Fluorination of Aromatic Hydrocarbons Borodkin et al. (2010) studied the fluorination of aromatic compounds, which may relate to the chemical properties of N-(4-bromo-2-fluorophenyl)-3-(2-naphthylsulfonyl)propanamide Borodkin et al. (2010).

  • TRPV1 Antagonists in Pain Management Ann et al. (2016) discussed the development of TRPV1 antagonists, which could be structurally related to the compound , for pain management applications Ann et al. (2016).

  • Fluoride Ion Sensing in Water Hirai et al. (2016) synthesized derivatives for sensing fluoride ions in water, suggesting the compound's potential in environmental monitoring Hirai et al. (2016).

  • Polyimide Membranes for Gas Separation Tanaka et al. (2006) investigated sulfonated polyimide membranes for gas separation, highlighting the relevance of similar compounds in industrial applications Tanaka et al. (2006).

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-naphthalen-2-ylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFNO3S/c20-15-6-8-18(17(21)12-15)22-19(23)9-10-26(24,25)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUXYRVCJWRWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.